4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
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Overview
Description
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multiple steps. One common method starts with the reaction of glutaric anhydride with fluorobenzene to form 4-(4-fluorobenzoyl)butyric acid . This intermediate is then further reacted with appropriate reagents to introduce the hydroxy and methoxyphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxyphenyl groups can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzoyl)butyric acid
- 4-(4-Methoxyphenyl)butyric acid
- 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
Uniqueness
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20FNO6 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C22H20FNO6/c1-30-16-10-6-13(7-11-16)19-18(20(27)14-4-8-15(23)9-5-14)21(28)22(29)24(19)12-2-3-17(25)26/h4-11,19,27H,2-3,12H2,1H3,(H,25,26)/b20-18+ |
InChI Key |
ZKGVZILCWCNSHD-CZIZESTLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCC(=O)O |
Origin of Product |
United States |
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